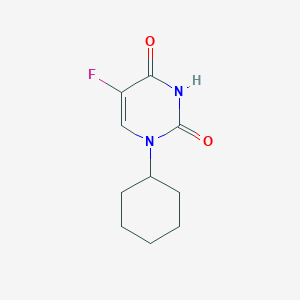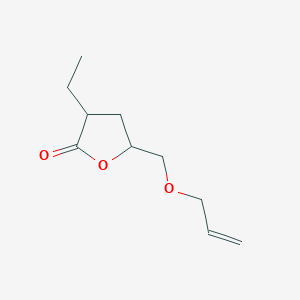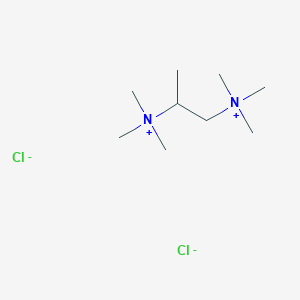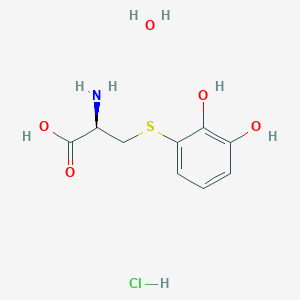germane CAS No. 63166-42-7](/img/structure/B14510161.png)
[3-(Butoxymethoxy)-3-methylbut-1-yn-1-yl](triethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane: is an organogermanium compound that features a germanium atom bonded to a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane typically involves the reaction of triethylgermanium chloride with a suitable alkyne derivative. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions may include the use of a base, such as sodium hydride, to deprotonate the alkyne and promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the germanium atom is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the germanium atom is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where one of the organic groups attached to the germanium atom is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction could produce a germanium hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane is used as a precursor for the synthesis of other organogermanium compounds. It can also serve as a reagent in organic synthesis, particularly in the formation of carbon-germanium bonds.
Biology and Medicine:
Industry: In industry, this compound may be used in the production of advanced materials, such as semiconductors and polymers. Its unique structure allows for the incorporation of germanium into various materials, enhancing their properties.
Wirkmechanismus
The mechanism by which 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane exerts its effects involves the interaction of the germanium atom with other molecules. The germanium atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a variety of chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Triethylgermanium chloride: A simpler organogermanium compound used as a precursor in the synthesis of more complex germanium-containing molecules.
Tetramethylgermanium: Another organogermanium compound with different organic groups attached to the germanium atom.
Uniqueness: What sets 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane apart from similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
63166-42-7 |
|---|---|
Molekularformel |
C16H32GeO2 |
Molekulargewicht |
329.1 g/mol |
IUPAC-Name |
[3-(butoxymethoxy)-3-methylbut-1-ynyl]-triethylgermane |
InChI |
InChI=1S/C16H32GeO2/c1-7-11-14-18-15-19-16(5,6)12-13-17(8-2,9-3)10-4/h7-11,14-15H2,1-6H3 |
InChI-Schlüssel |
YJVBPPYVLVOYBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCOC(C)(C)C#C[Ge](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


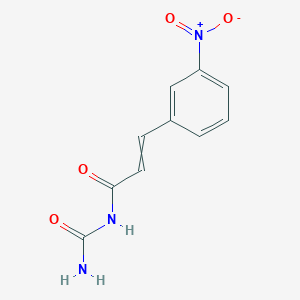
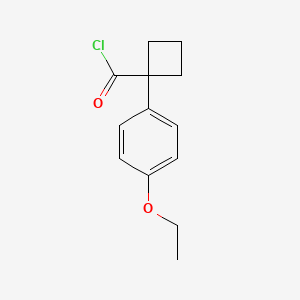
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)
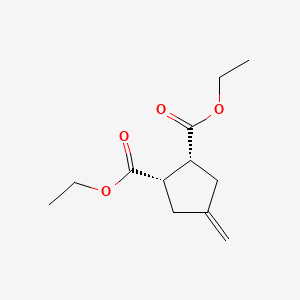
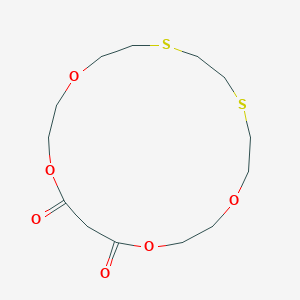


![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
